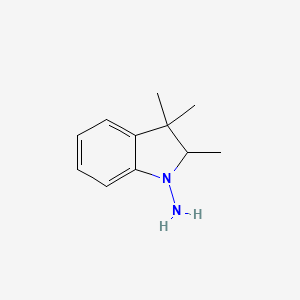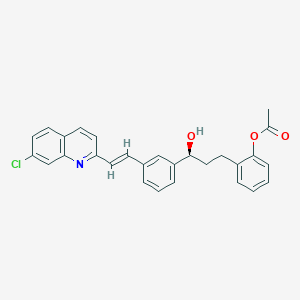
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and a formamide group attached to the indole core. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Attachment of the Formamide Group: The formamide group can be attached via formylation reactions, where the indole derivative is reacted with formamide or a formylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Oxidized indoles: Formed from the oxidation of the indole core.
Substituted indoles: Formed from electrophilic substitution reactions.
Scientific Research Applications
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a formamide group.
Uniqueness
N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the formamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
84858-15-1 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]formamide |
InChI |
InChI=1S/C17H15N3O3/c1-19-15-8-7-13(20(22)23)9-14(15)17(16(19)10-18-11-21)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,18,21) |
InChI Key |
UBDBIHXKKYDQQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CNC=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)

![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)


![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)


![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)


